![molecular formula C8H3BrF3NO B1372143 4-Bromo-2-(trifluoromethoxy)benzonitrile CAS No. 1187983-97-6](/img/structure/B1372143.png)
4-Bromo-2-(trifluoromethoxy)benzonitrile
Overview
Description
4-Bromo-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It has a molecular weight of 266.02 . It is a solid or viscous liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(trifluoromethoxy)benzonitrile is 1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethoxy)benzonitrile has a density of 1.8±0.1 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-(trifluoromethoxy)benzonitrile is a valuable intermediate. It’s utilized in the synthesis of complex molecules that can serve as potential therapeutic agents. Its unique structure allows for the introduction of the trifluoromethoxy group into bioactive compounds, which can significantly alter their pharmacokinetic properties .
Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the construction of heterocyclic compounds. Its bromo and nitrile groups are excellent handles for further functionalization through cross-coupling reactions, making it a versatile building block for synthesizing a wide range of organic molecules .
Materials Science
In the field of materials science, 4-Bromo-2-(trifluoromethoxy)benzonitrile is used to develop novel materials with specific electronic or photonic properties. It can be incorporated into polymers or small molecules to impart desirable characteristics such as increased stability or improved electronic conductivity.
Analytical Chemistry
Analytical chemists employ 4-Bromo-2-(trifluoromethoxy)benzonitrile as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .
Environmental Science
This compound’s derivatives are explored for their potential use in environmental science. For instance, they can be part of sensors or assays designed to detect environmental pollutants or to study the degradation of hazardous substances .
Medicinal Chemistry
In medicinal chemistry, the introduction of the trifluoromethoxy group by using 4-Bromo-2-(trifluoromethoxy)benzonitrile as a precursor can lead to the development of drugs with improved metabolic stability and better penetration through biological membranes .
Agrochemical Research
The compound’s derivatives are also investigated for their use in agrochemicals. The trifluoromethoxy group can contribute to the creation of more effective pesticides and herbicides with potentially lower toxicity and better environmental profiles .
Catalysis
4-Bromo-2-(trifluoromethoxy)benzonitrile: can be used to synthesize ligands for catalysis. These ligands can then be employed in various catalytic processes, including those that are important for creating environmentally friendly chemical reactions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound is a part of the benzonitrile class of compounds, which are known to have a wide range of applications in medicine, agriculture, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDMYPNZFMPNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672913 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxy)benzonitrile | |
CAS RN |
1187983-97-6 | |
Record name | 4-Bromo-2-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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